REACTION_CXSMILES
|
[C:1]1([C:7](=O)[CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:16]([C:18]1[CH:26]=[CH:25][C:21]([C:22]([OH:24])=[O:23])=[CH:20][CH:19]=1)=O.[NH2:27][C:28]([NH2:30])=[O:29].Cl>CCO>[O:29]=[C:28]1[NH:30][CH:16]([C:18]2[CH:26]=[CH:25][C:21]([C:22]([OH:24])=[O:23])=[CH:20][CH:19]=2)[C:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[NH:27]1
|
Name
|
|
Quantity
|
392 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
274 mg
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
324 mg
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0.17 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 85° C. for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by inverse-phase column
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC(=C(C(N1)C1=CC=C(C(=O)O)C=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 mg | |
YIELD: PERCENTYIELD | 2% | |
YIELD: CALCULATEDPERCENTYIELD | 1.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |